Cas no 61948-85-4 (2-Amino-3,4,5-trimethoxybenzoic acid)

2-Amino-3,4,5-trimethoxybenzoic acid is a substituted benzoic acid derivative featuring an amino group and three methoxy substituents on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its trimethoxy substitution pattern enhances electron density, making it useful for further functionalization or as a building block in heterocyclic chemistry. The presence of both amino and carboxyl groups allows for diverse reactivity, enabling applications in amide or ester formation. It is typically handled under standard laboratory conditions, with purity and stability being critical for consistent performance in synthetic workflows.
2-Amino-3,4,5-trimethoxybenzoic acid structure
61948-85-4 structure
Product Name:2-Amino-3,4,5-trimethoxybenzoic acid
CAS No:61948-85-4
MF:C10H13NO5
MW:227.213923215866
CID:90145
PubChem ID:24882403
Update Time:2025-05-19

2-Amino-3,4,5-trimethoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3,4,5-trimethoxybenzoic acid
    • 2-Amino-3,4,5-trimethoxy-benzoesaeure
    • 3,4,5-trimethoxyanthranilic acid
    • Aminogallussaeure-trimethylester
    • Benzoic acid,2-amino-3,4,5-trimethoxy
    • Trimethylaetheraminogallussaeure
    • JSHSRQCOCMIIPA-UHFFFAOYSA-N
    • Benzoic acid, 2-amino-3,4,5-trimethoxy-
    • NSC81441
    • Maybridge1_001555
    • Oprea1_155469
    • HMS545O15
    • STL512708
    • SBB097118
    • 2-Amino-3,4,5-trimethoxybenzoicAcid
    • TRA0100234
    • Benzoic acid,2-amino-3,4,5-trimethoxy-
    • DB
    • EINECS 263-344-2
    • AS-62700
    • FT-0611029
    • D88532
    • Z104378242
    • NSC-81441
    • NS00034862
    • AKOS001138421
    • FR8F65J27W
    • CS-W014202
    • NSC 81441
    • SB80247
    • 2-Amino-3,4,5-trimethoxybenzoic acid, 97%
    • EN300-14659
    • SCHEMBL2034454
    • UNII-FR8F65J27W
    • A833498
    • DTXSID80210983
    • MFCD00051630
    • CCG-233593
    • 61948-85-4
    • A2770
    • DB-054028
    • MDL: MFCD00051630
    • Inchi: 1S/C10H13NO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,11H2,1-3H3,(H,12,13)
    • InChI Key: JSHSRQCOCMIIPA-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=C(C(=O)O)C=1N)OC)OC
    • BRN: 3353856

Computed Properties

  • Exact Mass: 227.07900
  • Monoisotopic Mass: 227.079373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91
  • Surface Charge: 0
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: Lens powder.
  • Density: 1.289
  • Melting Point: 138.0 to 142.0 deg-C
  • Boiling Point: 371 °C at 760 mmHg
  • Flash Point: 178.2 °C
  • PSA: 91.01000
  • LogP: 1.57400
  • λmax: 339(EtOH)(lit.)
  • Solubility: Not determined

2-Amino-3,4,5-trimethoxybenzoic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H317
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 43
  • Safety Instruction: S28-S36/37
  • Hazardous Material Identification: Xi
  • Risk Phrases:R43

2-Amino-3,4,5-trimethoxybenzoic acid Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Amino-3,4,5-trimethoxybenzoic acid Pricemore >>

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2-Amino-3,4,5-trimethoxybenzoic acid Production Method

2-Amino-3,4,5-trimethoxybenzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:61948-85-4)2-Amino-3,4,5-trimethoxybenzoic acid
Order Number:A833498
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:33
Price ($):202.0
Email:sales@amadischem.com

Additional information on 2-Amino-3,4,5-trimethoxybenzoic acid

Introduction to 2-Amino-3,4,5-trimethoxybenzoic acid (CAS No: 61948-85-4)

2-Amino-3,4,5-trimethoxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 61948-85-4, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of substituted benzoic acids, characterized by its amino group and multiple methoxy substituents at the 3, 4, and 5 positions of the benzene ring. The unique structural features of 2-amino-3,4,5-trimethoxybenzoic acid make it a valuable intermediate in the synthesis of various bioactive molecules and have positioned it as a subject of extensive research in drug discovery and molecular biology.

The molecular structure of 2-amino-3,4,5-trimethoxybenzoic acid consists of a benzoic acid core with three methoxy groups attached to the aromatic ring. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and biological activity. The presence of both an amino group and methoxy groups makes it a promising candidate for further functionalization, enabling the development of novel derivatives with tailored pharmacological properties.

In recent years, 2-amino-3,4,5-trimethoxybenzoic acid has been studied for its potential applications in medicinal chemistry. Its structural motif is reminiscent of several naturally occurring compounds known for their therapeutic effects. For instance, derivatives of benzoic acid have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The methoxy groups in 2-amino-3,4,5-trimethoxybenzoic acid can be strategically modified to enhance binding affinity to biological targets or to improve metabolic stability.

One of the most compelling aspects of 2-amino-3,4,5-trimethoxybenzoic acid is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized this compound to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The amino group provides a site for conjugation with other pharmacophores, while the methoxy groups can be oxidized or reduced to introduce additional functional diversity.

Recent advancements in computational chemistry have further highlighted the significance of 2-amino-3,4,5-trimethoxybenzoic acid. Molecular modeling studies have demonstrated that subtle modifications to its structure can significantly alter its interaction with biological receptors. These insights have guided the design of new analogs with enhanced efficacy and reduced side effects. The combination of experimental synthesis and computational analysis has become indispensable in optimizing the pharmacokinetic profiles of compounds derived from 2-amino-3,4,5-trimethoxybenzoic acid.

The pharmaceutical industry has also shown interest in 2-amino-3,4,5-trimethoxybenzoic acid due to its potential as a building block for drug candidates. Its scaffold can be modified to produce molecules that mimic natural signaling molecules or interfere with pathogenic processes. For example, researchers have explored its use in developing protease inhibitors that could be effective against viral infections or in treating neurodegenerative disorders.

In addition to its pharmaceutical applications, 2-amino-3,4,5-trimethoxybenzoic acid has found utility in agrochemical research. Its derivatives have been investigated for their ability to act as intermediates in the synthesis of herbicides and fungicides. The structural complexity of this compound allows for the creation of molecules with specific modes of action against plant pathogens or weeds.

The synthesis of 2-amino-3,4,5-trimethoxybenzoic acid itself is an area of active research. Chemists have developed efficient synthetic routes that minimize waste and maximize yield. These methods often involve multi-step organic transformations starting from readily available precursors such as aniline derivatives or halogenated benzoic acids. Advances in green chemistry principles have also led to the development of more sustainable synthetic pathways for this compound.

From a biochemical perspective, 2-amino-3,4,5-trimethoxybenzoic acid has been studied for its interactions with enzymes and receptors in vitro. These studies have provided valuable insights into how structural modifications can influence biological activity. For instance, modifications at the methoxy positions have been shown to affect binding affinity to cytochrome P450 enzymes, which are crucial in drug metabolism.

The future prospects for 2-amino-3,4,5-trimethoxybenzoic acid are promising, with ongoing research aimed at uncovering new applications and optimizing existing ones。 As our understanding of molecular interactions grows, so does the potential for this compound to contribute to advancements in medicine, agriculture, and materials science。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:61948-85-4)2-Amino-3,4,5-trimethoxybenzoic acid
A833498
Purity:99%
Quantity:25g
Price ($):202.0
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